molecular formula C5H2BrIO2S B2408783 5-Bromo-2-iodothiophene-3-carboxylic acid CAS No. 1627754-36-2

5-Bromo-2-iodothiophene-3-carboxylic acid

Cat. No.: B2408783
CAS No.: 1627754-36-2
M. Wt: 332.94
InChI Key: HRDXFJMIIWYOMQ-UHFFFAOYSA-N
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Description

5-Bromo-2-iodothiophene-3-carboxylic acid is a heterocyclic compound with the molecular formula C₅H₂BrIO₂S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-iodothiophene-3-carboxylic acid typically involves halogenation reactions. One common method is the bromination of 2-iodothiophene-3-carboxylic acid using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination.

Industrial Production Methods

Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process would require precise control of reaction conditions to ensure high yield and purity. Additionally, the use of continuous flow reactors could enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-iodothiophene-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thiophenes, biaryl compounds, and oxidized or reduced thiophene derivatives .

Mechanism of Action

The mechanism of action of 5-Bromo-2-iodothiophene-3-carboxylic acid depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-iodothiophene: Similar structure but lacks the carboxylic acid group.

    5-Bromo-2-chlorothiophene-3-carboxylic acid: Similar but with chlorine instead of iodine.

    2-Iodo-5-methylthiophene-3-carboxylic acid: Similar but with a methyl group instead of bromine.

Uniqueness

5-Bromo-2-iodothiophene-3-carboxylic acid is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity patterns. The carboxylic acid group also enhances its versatility in various chemical reactions and applications .

Properties

IUPAC Name

5-bromo-2-iodothiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrIO2S/c6-3-1-2(5(8)9)4(7)10-3/h1H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRDXFJMIIWYOMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1C(=O)O)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrIO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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